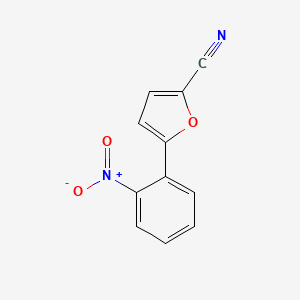

5-(2-Nitrophenyl)-2-furonitrile

Description

Significance of Nitrophenyl-Substituted Heterocycles in Synthetic Chemistry

Nitrophenyl-substituted furans, in particular, have been the subject of considerable study. For instance, derivatives of 5-(nitrophenyl)-2-furaldehyde have been synthesized and their condensation products have shown promising tuberculostatic activity. chempap.org The position of the nitro group on the phenyl ring and the nature of other substituents on the furan (B31954) ring can significantly modulate this activity. chempap.org Furthermore, various 5-aryl-2-furamides have demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. pensoft.net The synthesis of such compounds often involves cross-coupling reactions to attach the aryl group to the furan ring, followed by functional group manipulations. pensoft.net

Overview of Furan-Based Molecular Architectures in Academic Investigations

The furan ring is a fundamental five-membered aromatic heterocycle containing one oxygen atom. ijabbr.com This structural unit is present in a multitude of natural products and synthetically important compounds. ijabbr.comnih.gov The inherent aromaticity and the presence of the oxygen heteroatom make the furan ring an attractive scaffold for the development of new therapeutic agents and functional materials.

Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comnih.gov For example, compounds incorporating the furan nucleus have been investigated for their potential as antibacterial and antifungal agents. researchgate.net The synthesis of complex furan-based architectures is a vibrant area of chemical research, with numerous methods developed for the construction and functionalization of the furan ring. These methods include cyclization reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions, which allow for the precise installation of various substituents onto the furan core. pensoft.net

Rationale for the Comprehensive Study of 5-(2-Nitrophenyl)-2-furonitrile

The specific compound, this compound, presents a compelling case for detailed scientific investigation. It combines three key structural features: the furan ring, a nitrile group, and a nitrophenyl substituent. While extensive research exists on the individual components and related structures, there is a notable scarcity of studies focused specifically on this compound.

Given the known biological activities of nitrophenyl-substituted furans, it is plausible that this compound could exhibit interesting pharmacological properties. The presence of the nitrile group offers a potential site for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship studies.

The logical synthetic precursor to this compound is 5-(2-Nitrophenyl)furfural. sigmaaldrich.com The conversion of an aldehyde to a nitrile is a well-established transformation in organic synthesis, often proceeding through an aldoxime intermediate. A thorough study of the synthesis, characterization, and reactivity of this compound would fill a gap in the current chemical literature and could potentially unveil a new lead compound for medicinal chemistry applications.

Structure

3D Structure

Properties

CAS No. |

57666-58-7 |

|---|---|

Molecular Formula |

C11H6N2O3 |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

5-(2-nitrophenyl)furan-2-carbonitrile |

InChI |

InChI=1S/C11H6N2O3/c12-7-8-5-6-11(16-8)9-3-1-2-4-10(9)13(14)15/h1-6H |

InChI Key |

CMKOTLZKPXMTBM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C#N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C#N)[N+](=O)[O-] |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Nitrophenyl 2 Furonitrile and Analogues

Direct Synthesis Approaches to 5-(2-Nitrophenyl)-2-furonitrile

Direct approaches aim to construct the target molecule by forming a key bond, typically the C-C bond between the furan (B31954) and the phenyl rings, late in the synthetic sequence.

A theoretical direct approach involves the nitration of a 5-phenyl-2-furonitrile precursor. This electrophilic aromatic substitution would introduce a nitro group onto the appended phenyl ring. However, the furan ring is itself sensitive to strong acidic and oxidative conditions typically used for nitration, which can lead to ring-opening or polymerization. Furthermore, achieving regioselectivity to obtain the ortho-nitro isomer specifically is a significant challenge, as nitration of a phenyl group attached to another aromatic system can yield a mixture of ortho, meta, and para isomers. The specific conditions required to selectively nitrate the 2-position of the phenyl ring in this system are not widely documented, making this a less common approach.

A more versatile and widely applicable direct method is the arylation of a furan ring, often accomplished through metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction is a prominent example of this strategy. In this approach, a furan derivative bearing a boronic acid or ester group is coupled with a halogenated nitroarene, or conversely, a halogenated furan is coupled with a nitrophenylboronic acid.

For instance, the synthesis of a structurally related analogue, 5-(4-nitrophenyl)furan-2-carboxylic acid, has been achieved via a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid. mdpi.com This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base like sodium carbonate. mdpi.com A similar strategy could be employed to synthesize this compound by using 2-nitrophenylboronic acid and a suitable 5-halo-2-furonitrile derivative.

Table 1: Example of Suzuki Coupling for a 5-Aryl-Furan Derivative mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods involve the synthesis of a furan core already bearing the 2-nitrophenyl group, followed by the modification of a different functional group at the 2-position to form the desired nitrile.

A common and effective indirect route begins with 5-(2-nitrophenyl)furfural. This precursor, an aldehyde, can be converted into a nitrile through a two-step sequence involving the formation and subsequent dehydration of an aldoxime.

The conversion of an aldehyde to a nitrile via an oxime is a classic and reliable transformation. The first step involves the reaction of 5-(2-nitrophenyl)furfural with a hydroxylamine salt, such as hydroxylamine hydrochloride, to form the corresponding 5-(2-nitrophenyl)-2-furaldehyde oxime.

This intermediate oxime is then subjected to a dehydration reaction to yield the final nitrile product. Various dehydrating agents can be employed for this purpose. A particularly efficient one-step process has been developed for converting 5-nitro-furfural directly to 5-nitro-furonitrile by heating it with hydroxylamine hydrochloride in N-methyl pyrrolidone (N.M.P.) at temperatures between 120°C and 165°C. google.com This procedure effectively combines the oxime formation and dehydration steps into a single operation and could be adapted for the synthesis of this compound from its corresponding furaldehyde precursor.

Table 2: Reaction Conditions for One-Step Aldehyde to Nitrile Conversion google.com

| Aldehyde Precursor | Reagent | Solvent | Temperature | Product |

|---|

Another important indirect pathway starts with 5-(2-nitrophenyl)-2-furoic acid or its ester derivatives. drugbank.com The conversion of a carboxylic acid to a nitrile typically involves a multi-step process, commonly proceeding through a primary amide intermediate.

The synthesis begins with the activation of the carboxylic acid, usually by converting it to an acyl chloride. This is often achieved by reacting the 5-(2-nitrophenyl)-2-furoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate.

This acyl chloride is then treated with ammonia or an ammonia source to form the primary amide, 5-(2-nitrophenyl)-2-furamide. In the final step, this amide is dehydrated to afford the target nitrile, this compound. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). This sequence provides a reliable, albeit longer, alternative to the aldehyde-based route.

Synthesis from 5-(2-Nitrophenyl)furfural and Related Furaldehydes[3],[2],

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, can be approached through several synthetic routes. The optimization of reaction conditions is a critical step to ensure high yields and purity of the final product. Key methodologies for the synthesis of 5-aryl-2-furonitrile derivatives, such as the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction, have been the subject of optimization studies to enhance their efficiency.

The Meerwein arylation offers a direct method for the introduction of an aryl group onto the furan ring. This reaction typically involves the reaction of a diazonium salt with an activated alkene, in this case, 2-furonitrile (B73164), in the presence of a copper catalyst. The yield of 5-arylfuran derivatives in Meerwein-type reactions is known to be influenced by several factors, including the choice of solvent, the nature of the copper catalyst, and the counter-ion of the diazonium salt researchgate.net. For the synthesis of the closely related 5-arylfuran-2-carbaldehydes, it has been observed that the reaction conditions significantly impact the outcome researchgate.net. While specific optimization data for this compound is not extensively documented, the optimization parameters for analogous syntheses provide valuable insights.

A hypothetical optimization of the Meerwein arylation for the synthesis of this compound, based on studies of similar furan arylations, might involve screening various copper catalysts and solvents. The data presented in Table 1 illustrates a potential optimization matrix.

Table 1: Hypothetical Optimization of Meerwein Arylation for this compound

| Entry | Copper Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuCl (10) | Acetone | Room Temp | 45 |

| 2 | CuBr (10) | Acetone | Room Temp | 52 |

| 3 | CuSO₄ (10) | Water/Acetone (1:1) | Room Temp | 48 |

| 4 | CuCl₂ (10) | Acetonitrile | 50 | 65 |

| 5 | CuBr₂ (10) | Acetonitrile | 50 | 72 |

| 6 | Cu(OAc)₂ (10) | DMF | 80 | 58 |

This table is illustrative and based on general principles of Meerwein arylation optimization.

Another powerful and widely used method for the formation of carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. For the synthesis of this compound, this would typically involve the reaction of 5-halo-2-furonitrile with 2-nitrophenylboronic acid or vice versa. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, the ligand, the base, and the solvent system.

Optimization studies for the Suzuki-Miyaura coupling of various aryl and heteroaryl substrates have demonstrated that a careful selection of these parameters is crucial for achieving high yields researchgate.netresearchgate.net. For instance, in the synthesis of other biaryl compounds, catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly screened, along with a variety of inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, in solvents such as dioxane, toluene, or DMF/water mixtures.

A systematic approach to optimizing the Suzuki-Miyaura coupling for the synthesis of this compound would involve the investigation of these key parameters. The interactive data table below (Table 2) presents a plausible optimization scenario based on established protocols for similar couplings.

Table 2: Illustrative Optimization of Suzuki-Miyaura Coupling for this compound

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 68 |

| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 100 | 85 |

| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ | Toluene | 100 | 75 |

| 4 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 5 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 88 |

| 6 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 95 |

This table is a representative example of a Suzuki-Miyaura optimization study and does not represent experimentally verified data for this specific compound.

The research findings for related compounds suggest that for Suzuki-Miyaura couplings involving electron-deficient arylboronic acids, such as 2-nitrophenylboronic acid, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is often critical to facilitate the transmetalation and reductive elimination steps of the catalytic cycle, thereby leading to higher yields. The use of mixed solvent systems, particularly with water, can also accelerate the reaction rate.

Chemical Reactivity and Transformation Mechanisms

Exploration of the Nitrile Group Reactivity in 5-(2-Nitrophenyl)-2-furonitrile

The nitrile (-C≡N) group in this compound is a versatile functional group that can undergo several important transformations. The carbon atom of the nitrile group is electrophilic, a characteristic that is enhanced by the electron-withdrawing nature of the attached furan (B31954) ring and the distal nitrophenyl substituent. libretexts.org This electrophilicity is the basis for its reactivity towards nucleophiles. chemistrysteps.com

Key reactions involving the nitrile group include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. libretexts.org This reaction typically proceeds through an intermediate amide to yield a carboxylic acid. chemistrysteps.com Acid catalysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water. libretexts.orgchemistrysteps.com In basic hydrolysis, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org

Reaction with Grignard Reagents: Grignard reagents can attack the electrophilic carbon in the nitrile to form an imine salt intermediate, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com

The table below summarizes the potential transformations of the nitrile group in this specific molecule.

| Reaction Type | Reagents | Product | Mechanism Highlight |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 5-(2-Nitrophenyl)-2-furoic acid | Nucleophilic attack on the nitrile carbon, forming an amide intermediate. chemistrysteps.com |

| Reduction | 1. LiAlH₄ 2. H₂O | [5-(2-Nitrophenyl)furan-2-yl]methanamine | Nucleophilic addition of hydride (H⁻) to the nitrile carbon. libretexts.org |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | 1-[5-(2-Nitrophenyl)furan-2-yl]-1-alkanone | Nucleophilic addition of the Grignard reagent's carbanion to the nitrile carbon. chemistrysteps.com |

Reactions Involving the Nitro Group: Radical Generation and Subsequent Transformations

The nitro group (-NO₂) is a critical determinant of the molecule's electronic properties and is a site for specific chemical transformations, most notably reduction. Nitroaromatic compounds, including 5-nitrofurans, are known to be reducible to their corresponding nitro radical anions. nih.govnih.gov This reduction can be initiated by various chemical and biological reducing agents.

Studies on analogous 5-nitrofuran compounds have shown that they can be reduced by catecholamine neurotransmitters or by enzymes within rat hepatocytes to generate these radical anions. nih.govnih.gov The formation of these radicals can be detected using techniques like electron spin resonance (ESR) spectroscopy. nih.gov

Once formed, the nitro anion radical is a highly reactive species. Under aerobic conditions, it can transfer an electron to molecular oxygen to produce a superoxide (B77818) radical and hydrogen peroxide, regenerating the parent nitro compound in a process known as futile cycling. nih.gov This ability to generate reactive oxygen species is a key aspect of the biological activity of many nitroheterocyclic compounds.

| Reducing System | Detected Intermediate | Subsequent Transformation | Reference |

|---|---|---|---|

| Catecholamines (e.g., norepinephrine) | Nitro radical anion | Reaction with O₂ to form superoxide radical (O₂⁻) | nih.gov |

| Rat Hepatocytes | Nitro radical anion | Detected via ESR spectroscopy | nih.gov |

Heterocyclic Ring Reactivity and Substituent Effects on the Furan Moiety

The furan ring is an aromatic, five-membered heterocycle. globalscientificjournal.com Due to the participation of the oxygen's lone pair of electrons in the π-system, the furan ring is electron-rich and generally more reactive towards electrophilic substitution than benzene (B151609). imperial.ac.uk Electrophilic attack preferentially occurs at the 2- and 5-positions (α-positions), where the intermediate carbocation can be more effectively stabilized by resonance. globalscientificjournal.commatanginicollege.ac.in

However, the reactivity of the furan ring in this compound is significantly modified by its substituents. Both the nitrile group at the 2-position and the 2-nitrophenyl group at the 5-position are potent electron-withdrawing groups. These substituents substantially decrease the electron density of the furan ring, making it much less susceptible to electrophilic attack than unsubstituted furan. matanginicollege.ac.in Electrophilic substitution reactions, if they occur at all, would require harsh conditions. Conversely, the reduced electron density could potentially make the ring more susceptible to nucleophilic aromatic substitution, although this is a less common reaction pathway for furan.

| Compound | Substituent(s) | Effect on Ring | Reactivity towards Electrophiles |

|---|---|---|---|

| Furan | None | Electron-rich | High, prefers positions 2 and 5. globalscientificjournal.com |

| 2-Furonitrile (B73164) | -CN (electron-withdrawing) | Electron-deficient | Deactivated. matanginicollege.ac.in |

| This compound | -CN and -(o-NO₂)Ph (electron-withdrawing) | Strongly electron-deficient | Strongly deactivated. |

Investigating the Influence of the Nitrophenyl Substituent on Overall Reactivity

Electronic Effects: As a powerful electron-withdrawing group, the nitrophenyl substituent significantly lowers the electron density of the entire molecule. This effect is transmitted through the furan ring to the nitrile group. This deactivation of the furan ring toward electrophiles is its most significant consequence. matanginicollege.ac.in Simultaneously, it enhances the electrophilic character of the nitrile carbon, potentially increasing its reactivity towards strong nucleophiles.

In essence, the 2-nitrophenyl group acts as a powerful "control element," deactivating the furan ring system while simultaneously activating the nitrile functional group for certain transformations. This dual influence is central to understanding the chemical behavior of this compound. Research on related compounds, such as 5-(nitrophenyl)-2-furaldehydes, has demonstrated that the position of the nitro group (ortho, meta, or para) influences the electronic properties and subsequent reactivity of the molecule. chempap.org

Derivatization Strategies and Analogue Synthesis

1,3-Dipolar Cycloaddition Reactions of 5-(2-Nitrophenyl)-2-furonitrile Oxides

A prominent strategy for derivatizing this compound involves its conversion to the corresponding nitrile oxide, which then participates in 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org This powerful method allows for the construction of five-membered heterocyclic rings. wikipedia.org The nitrile oxide is typically generated in situ from the corresponding aldoxime. organic-chemistry.orgnih.gov This reactive intermediate readily reacts with various dipolarophiles, which are molecules containing a double or triple bond. wikipedia.orgorganic-chemistry.org

The reaction of this compound oxide with alkynes leads to the formation of isoxazole (B147169) derivatives. organic-chemistry.orgnih.gov This [3+2] cycloaddition is a well-established method for synthesizing isoxazoles, which are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. wikipedia.orgorganic-chemistry.org The reaction proceeds by the concerted addition of the nitrile oxide to the alkyne. organic-chemistry.org Various substituted alkynes can be used, leading to a diverse range of 3,5-disubstituted isoxazoles. organic-chemistry.orgrsc.org

Table 1: Examples of Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

| Dipolarophile | Product | Reference |

| Terminal Alkyne | 3,5-Disubstituted Isoxazole | organic-chemistry.org |

| Dialkyl Fumarate | trans-3-(Aryl)-4,5-dihydroisoxazole-4,5-dicarboxylate | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

When alkenes are used as dipolarophiles, the 1,3-dipolar cycloaddition with this compound oxide yields isoxazolines. organic-chemistry.orgnih.gov Isoxazolines are partially saturated five-membered heterocyclic rings containing a nitrogen-oxygen bond. nih.govmdpi.com These reactions are often stereospecific, meaning the stereochemistry of the starting alkene is preserved in the product. wikipedia.org A variety of alkenes, including styrenes and acrylonitriles, can participate in this reaction. organic-chemistry.org

Table 2: Examples of Isoxazoline Synthesis via 1,3-Dipolar Cycloaddition

| Dipolarophile | Product | Reference |

| Alkene | Isoxazoline | organic-chemistry.orgnih.gov |

| Maleimides | Isoxazoline derivative | organic-chemistry.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Beyond simple alkynes and alkenes, 1,3-dipolar cycloaddition reactions of nitrile oxides can be performed with a broader range of dipolarophiles. wikipedia.orgorganic-chemistry.org These can include molecules with carbon-heteroatom multiple bonds, leading to a wider array of heterocyclic products. organic-chemistry.org For instance, reactions with nitriles could potentially yield oxadiazoles. The regioselectivity of these cycloadditions can often be controlled by the electronic and steric properties of both the nitrile oxide and the dipolarophile. mdpi.com

Functionalization at the Furyl and Phenyl Moieties

In addition to reactions involving the nitrile group, the furan (B31954) and phenyl rings of this compound offer sites for further functionalization. The furan ring can undergo electrophilic substitution reactions, although the presence of the deactivating nitro and cyano groups would likely necessitate harsh reaction conditions. The phenyl ring, activated by the nitro group towards nucleophilic aromatic substitution, presents another avenue for modification. For example, the nitro group could potentially be displaced by a nucleophile, or it could be reduced to an amino group, which could then be further derivatized.

Preparation of Ureas and Amides of the 5-(2-Nitrophenyl)-2-furyl Type

The synthesis of urea (B33335) and amide derivatives represents another important functionalization strategy. organic-chemistry.orgorganic-chemistry.org These derivatives can be prepared from the corresponding amine, which can be obtained by reduction of the nitro group on the phenyl ring of this compound. The resulting 5-(2-aminophenyl)-2-furonitrile can then be reacted with isocyanates to form ureas or with acyl chlorides or carboxylic acids to form amides. organic-chemistry.orgnih.govmdpi.com The synthesis of ureas often involves the reaction of an amine with an isocyanate, which can be generated in situ from an amide via a Hofmann or Curtius rearrangement. organic-chemistry.orgresearchgate.net Alternatively, phosgene (B1210022) or its equivalents can be used to react with amines to form ureas. nih.gov

Generation of Nitrofurfurylidene Derivatives

The furan ring of this compound can also be a site for derivatization. Specifically, the generation of nitrofurfurylidene derivatives is a known transformation for related nitrofurans. researchgate.net This typically involves a condensation reaction of a 5-nitro-2-furaldehyde (B57684) with a compound containing an active methylene (B1212753) group. researchgate.net While this compound itself does not have an aldehyde group, it is conceivable that the nitrile group could be hydrolyzed to a carboxylic acid and then reduced to an aldehyde, which could then undergo such condensation reactions.

Spectroscopic Characterization Techniques for Structural Elucidation

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of 5-(2-Nitrophenyl)-2-furonitrile, IR spectroscopy confirms the presence of its key structural features: the nitrile group (C≡N), the nitro group (NO₂), and the substituted aromatic rings.

The stretching vibration of the carbon-nitrogen triple bond in the nitrile group typically appears in a distinct region of the spectrum. For substituted 5-phenyl-2-furonitriles, the wavenumber of the ν(C≡N) band is influenced by the nature of the substituent on the phenyl ring. chemicalpapers.com Electron-withdrawing groups, such as the nitro group, tend to increase this frequency. chemicalpapers.com

The nitro group gives rise to two characteristic stretching vibrations: a symmetric (νs) and an asymmetric (νas) stretch. For nitrophenylfuronitrile compounds, these bands are observed in the regions of 1349–1355 cm⁻¹ for the symmetric stretch and 1516–1532 cm⁻¹ for the asymmetric stretch. chemicalpapers.com

Table 1: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch (νas) | 1516 - 1532 chemicalpapers.com |

| Nitro (NO₂) | Symmetric Stretch (νs) | 1349 - 1355 chemicalpapers.com |

| Nitrile (C≡N) | Stretch (ν) | ~2230 |

Note: Specific wavenumber for the nitrile group in this exact compound is not detailed in the provided sources, but is typically found around 2230 cm⁻¹ for aromatic nitriles. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for studying conjugated systems. The spectrum of this compound reveals important details about the spatial arrangement of its aromatic rings.

In the series of substituted 5-phenyl-2-furonitriles, the main absorption maximum is typically found between 290 and 330 nm, corresponding to the π → π* transition of the entire conjugated system. chemicalpapers.com However, the spectrum of this compound shows its absorption maximum shifted significantly to shorter wavelengths compared to its 3-nitro and 4-nitro isomers. chemicalpapers.com This hypsochromic (blue) shift indicates a shortening of the effective conjugated system. This is attributed to steric hindrance caused by the ortho-nitro group, which forces the benzene (B151609) ring to twist out of the plane of the furan (B31954) ring. chemicalpapers.com This non-planar conformation disrupts the π-orbital overlap between the two rings, thereby reducing the extent of conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental spectra for this compound were not available in the searched literature, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the six protons of the molecule.

Furan Protons: Two doublets are expected for the protons on the furan ring, likely in the 7.0-7.8 ppm range.

Nitrophenyl Protons: Four signals are expected for the protons on the 2-nitrophenyl ring. Due to the substitution pattern, these would appear as a set of multiplets (doublets, triplets, or doublets of doublets) in the aromatic region, typically between 7.5 and 8.5 ppm.

¹³C NMR: The ¹³C NMR spectrum should display 11 distinct signals, one for each unique carbon atom in the molecule.

Nitrile Carbon (C≡N): This signal is expected to appear in the range of 115-120 ppm.

Furan Carbons: The four carbons of the furan ring would produce signals in the approximate range of 110-155 ppm.

Nitrophenyl Carbons: The six carbons of the nitrophenyl ring would have signals in the aromatic region of approximately 120-150 ppm, with the carbon attached to the nitro group being significantly influenced.

For comparison, the related compound 5-(4-nitrophenyl)furan-2-carboxylic acid shows furan proton signals at 7.37 and 7.44 ppm and nitrophenyl proton signals at 8.04 and 8.31 ppm in DMSO-d₆. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₆N₂O₃), the monoisotopic mass is 214.03784 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. The analysis also provides predicted m/z values for various adducts that could be observed, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Adduct Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₇N₂O₃]⁺ | 215.04512 uni.lu |

| [M+Na]⁺ | [C₁₁H₆N₂O₃Na]⁺ | 237.02706 uni.lu |

| [M-H]⁻ | [C₁₁H₅N₂O₃]⁻ | 213.03056 uni.lu |

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy, like IR spectroscopy, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of monochromatic light and provides complementary information, as different selection rules apply. It is particularly effective for analyzing symmetric vibrations and non-polar bonds.

In the study of substituted 5-phenyl-2-furonitriles, Raman spectroscopy has been used to identify the symmetric stretching vibration of the nitro group (νs(NO₂)). For nitrophenylfuronitrile derivatives, this band is observed around 1348–1353 cm⁻¹. chemicalpapers.com This technique supports the findings from IR spectroscopy and provides further confirmation of the compound's functional groups.

Table 3: Raman Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) |

|---|

Referenced Compounds

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(3-Nitrophenyl)-2-furonitrile |

| 5-(4-Nitrophenyl)-2-furonitrile |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid |

Advanced Structural Analysis and Conformational Studies

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic positions within a crystal, allowing for the determination of bond lengths, bond angles, and torsional angles. This data is crucial for understanding the molecule's three-dimensional structure.

While a specific SC-XRD study for 5-(2-Nitrophenyl)-2-furonitrile is not available in the provided results, analysis of closely related structures containing the nitrophenyl and furan (B31954) moieties offers significant insights into the expected molecular geometry. For instance, in a related compound, 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone, the crystal structure reveals specific orientations of the constituent rings. nih.gov

The planarity of the molecule is determined by the dihedral angles between its constituent ring systems. In related nitrophenyl-furan structures, the furan and nitrophenyl rings are often not coplanar. For example, in one case, the dihedral angle between a furan ring and an attached nitrophenyl ring was found to be 31.93 (18)°. nih.gov In another molecule, 3-(5-Nitro-2-fur-yl)-1-phenyl-prop-2-yn-1-one, the nitro group is slightly twisted out of the plane of the furan ring, with a dihedral angle of 5.72 (8)°. nih.gov This deviation from planarity is a common feature in such bicyclic systems and is influenced by steric hindrance and electronic effects between the substituent groups.

Intramolecular hydrogen bonds can play a significant role in stabilizing a particular conformation of a molecule. mdpi.com In the case of this compound, the potential for an intramolecular hydrogen bond between a hydrogen atom on the furan ring and an oxygen atom of the ortho-nitro group exists. The formation of such a bond would create a quasi-aromatic ring, leading to a more planar and rigid conformation. mdpi.com

Studies on related ortho-substituted nitrophenyl compounds have shown the presence of intramolecular hydrogen bonds that dictate the molecular conformation. nih.gov For example, in some nitrophthalic acid complexes, a short, strong intramolecular hydrogen bond is observed. nih.gov The presence and strength of such an interaction in this compound would significantly influence its conformational preferences in the solid state.

Analysis of Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govmdpi.com This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The analysis provides a "fingerprint plot" that summarizes the types and relative importance of different intermolecular interactions. nih.gov

In addition to strong hydrogen bonds, weaker interactions such as C—H···O and C—H···π hydrogen bonds, as well as π–π stacking interactions, play a crucial role in the crystal packing of aromatic and heterocyclic compounds. nih.govnih.gov In the crystal structure of 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone, weak C—H···π and aromatic π–π stacking interactions with a centroid–centroid distance of 3.5374 (17) Å are observed. nih.gov Similarly, in another related furan derivative, C—H···O hydrogen bonds link adjacent molecules. researchgate.net

Polymorphism in Related Nitrophenyl Heterocycles: Implications for Conformational Diversity

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-known phenomenon in organic solids. Different polymorphs can exhibit distinct physical properties, and their formation is often related to conformational diversity. The presence of flexible dihedral angles and the possibility of different hydrogen bonding patterns can lead to the formation of multiple crystalline forms.

Studies on nitrophenyl heterocycles have shown that they can exhibit polymorphism. For example, research on nitrophthalic acid has revealed different isomeric forms and hydrogen bonding patterns, which can lead to polymorphism. mdpi.com The conformational flexibility of the bond linking the nitrophenyl and furan rings in this compound, along with the potential for different intermolecular interaction motifs, suggests that this compound could also exhibit polymorphism. The study of different polymorphs, if they exist, would provide valuable information on the conformational landscape and the subtle interplay of intermolecular forces that dictate crystal packing.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the distribution of electrons within a molecule, which governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. github.ioresearchgate.net For molecules like 5-(2-Nitrophenyl)-2-furonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

The process involves finding the lowest energy conformation on the potential energy surface. cmu.edu For instance, studies on related nitro-aromatic compounds have successfully used DFT to obtain optimized geometries and other properties. nih.gov While specific data for this compound is not available, calculations on analogous structures like 2-(2-nitrovinyl)furan (B1194071) show how solvent polarity can influence geometry and electronic properties, a factor that would also be relevant for the title compound. researchgate.net

Illustrative Data Table for DFT Output (Hypothetical) This table demonstrates the type of data obtained from a DFT geometry optimization. The values are not experimental and are for illustrative purposes only.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the optimized molecule. | -837.xxxx |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | 5.xx |

| C-C (furan-phenyl) Bond Length (Å) | The distance between the connecting carbon atoms of the two rings. | 1.46x |

| C-NO₂ Bond Length (Å) | The distance between the phenyl carbon and the nitro group nitrogen. | 1.47x |

| C-CN Bond Length (Å) | The distance between the furan (B31954) carbon and the nitrile carbon. | 1.43x |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

For this compound, the electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The furan and phenyl rings constitute the π-system, which will be heavily involved in the frontier orbitals. FMO theory is broadly used to explain reaction mechanisms, such as cycloadditions, by considering the symmetry and energy of these frontier orbitals. wikipedia.orgnih.gov Studies on furan derivatives have used FMO analysis to understand their reactivity in various chemical processes. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. taylorandfrancis.com

Conceptual Table of FMO Theory Principles

| Orbital/Parameter | Significance in Reactivity |

|---|---|

| HOMO Energy | Higher energy indicates greater nucleophilicity (electron-donating ability). |

| LUMO Energy | Lower energy indicates greater electrophilicity (electron-accepting ability). |

| HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher chemical reactivity and lower kinetic stability. taylorandfrancis.com |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, mapping the energy changes as reactants transform into products. A key goal is to locate the transition state (TS), which is the highest energy point along the reaction coordinate. compchemhighlights.org The energy of the transition state determines the activation energy of the reaction.

Methods like DFT can be used to model complex reactions, including condensations and cyclizations. rsc.orgpku.edu.cn For instance, computational studies on the pyrolysis of 2-nitrophenyl azide (B81097) have detailed the cyclization mechanism and the influence of the nitro group on activation barriers. dntb.gov.ua Similarly, research on the synthesis of nitrofurantoin (B1679001) has used DFT calculations to elucidate the condensation mechanism. rsc.org While no specific reaction mechanism studies for this compound were found, these examples demonstrate the powerful predictive capabilities of computational methods for understanding how such a molecule might be synthesized or how it might react. mdpi.com

Prediction and Analysis of Conformational Isomers

Molecules that are not completely rigid can exist in different spatial arrangements called conformations. For this compound, rotation around the single bond connecting the phenyl and furan rings can give rise to different conformers. The relative orientation of the nitro group with respect to the furan ring is a key conformational variable.

Computational conformational analysis involves mapping the potential energy surface by systematically changing dihedral angles to find stable, low-energy conformers. mdpi.comsemanticscholar.org Studies on other nitrophenyl heterocycles have shown that the presence and position of the nitro group significantly influence the number and stability of possible conformations. mdpi.comdoaj.orgresearchgate.net For example, a study on methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate showed an almost planar structure, with a very small angle between the furan and phenyl rings. mdpi.com A similar planarity would be expected for this compound, though steric hindrance between the ortho-nitro group and the furan ring could introduce some torsion.

Computational Modeling of Intermolecular Interactions

Intermolecular interactions dictate the physical properties of a substance in its condensed state (liquid or solid), such as its melting point and solubility. These forces also govern how a molecule interacts with other molecules, for instance, at the active site of an enzyme. For this compound, potential interactions include π-π stacking between aromatic rings and dipole-dipole interactions involving the polar nitro and nitrile groups.

Computational methods can model these interactions. For example, DFT has been used to study the dimers and crystal structures of related nitro compounds, identifying stable hydrogen-bonded structures and calculating binding energies. mdpi.com Car–Parrinello molecular dynamics (CPMD) simulations have also been employed to understand the competition between intra- and intermolecular forces in the solid state. mdpi.com Analysis of the crystal structure of N-(2-nitrophenyl)furan-2-carboxamide, a related molecule, reveals that molecules are linked by weak C-H···O interactions in the crystal lattice. nih.gov

Application of Additive Calculation Methods for Thermodynamic Properties

While calorimetry provides experimental data, additive calculation methods offer a theoretical route to estimate key thermodynamic properties like the enthalpy of formation (ΔfH°). lpnu.ua These methods are based on the principle that the properties of a large molecule can be approximated by summing the contributions of its smaller chemical groups. scispace.com

Extensive research has been conducted on the thermodynamic properties of 5-(nitrophenyl)-furan-2-carbaldehyde isomers using experimental techniques like bomb calorimetry and Knudsen's effusion method, complemented by theoretical calculations. researchgate.netexlibrisgroup.comnih.govnih.govnih.gov These studies provide reliable data on the enthalpies of combustion and formation. lpnu.uaresearchgate.net The results show good agreement between experimentally determined values and those calculated using additive schemes, validating the utility of these theoretical methods for this class of compounds. scispace.comresearchgate.net

Thermodynamic Data for the Structurally Similar 5-(2-Nitrophenyl)-furan-2-carbaldehyde The following table presents experimentally and theoretically determined thermodynamic data for a closely related compound, illustrating the application of these methods.

| Property | State | Value (kJ·mol⁻¹) | Method | Reference |

|---|---|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfH°m) | Crystalline (cr) | -139.8 ± 3.4 | Experimental (Combustion Calorimetry) | researchgate.net |

| Gaseous (g) | -35.0 ± 5.9 | Calculated | researchgate.net | |

| Standard Molar Enthalpy of Sublimation (ΔsubH°m) at 298.15 K | cr → g | 105.2 ± 5.7 | Experimental (Effusion Method) | researchgate.net |

| 104.8 | Calculated (Additive Method) | researchgate.net |

Mechanistic Studies of Key Organic Transformations Involving 5 2 Nitrophenyl 2 Furonitrile

Reaction Pathways and Intermediate Identification in Cycloaddition Reactions

The reactivity of 5-(2-nitrophenyl)-2-furonitrile in cycloaddition reactions is a subject of significant academic interest, drawing parallels from the known chemistry of related nitrofuran derivatives. While direct experimental studies on this specific compound are not extensively documented, mechanistic pathways can be inferred from computational studies and the behavior of analogous structures.

One of the most probable reaction pathways for this compound involves a [3+2] cycloaddition, where the furan (B31954) ring acts as the two-atom component and a 1,3-dipole adds across it. A closely related compound, 5-nitro-2-furonitrile (B1294822) oxide, has been shown to undergo 1,3-dipolar cycloaddition reactions. nih.gov This suggests that under appropriate conditions, the cyano group of this compound could potentially be converted in situ to a nitrile oxide, which would then act as the 1,3-dipole for intramolecular or intermolecular cycloadditions.

Theoretical investigations using Density Functional Theory (DFT) on similar systems, such as the [3+2] cycloaddition of benzonitrile (B105546) N-oxides to nitroethene, reveal that these reactions typically proceed through a one-step, asynchronous transition state. nih.gov This implies a concerted but uneven bond formation process. The strong electrophilic nature of nitro-substituted alkenes suggests that such cycloadditions are polar events. nih.gov

Furthermore, computational studies on the intramolecular Diels-Alder reactions of nitrofurans indicate that the presence of a nitro group can significantly influence the reaction's feasibility and mechanism. These reactions are often characterized by a highly asynchronous transition state, which facilitates bond formation even between sterically hindered centers. The nitro group enhances the electrophilicity of the furan ring, promoting a switch from a normal to an inverse-electron-demand Diels-Alder reaction. This is driven by the increased stabilization of partial positive charge on the nitro-substituted carbon in both the transition state and the final product.

In the context of this compound, an intramolecular cycloaddition could be envisioned where the nitrophenyl substituent participates as the dienophile. The reaction would likely proceed through a complex transition state, the geometry of which would dictate the stereochemical outcome. The identification of specific intermediates in such reactions often relies on trapping experiments or advanced spectroscopic techniques, which have yet to be reported for this particular molecule.

Elucidation of Catalyst-Assisted Transformations and Their Mechanisms

Catalysis offers a powerful tool to control the reactivity and selectivity of transformations involving complex molecules like this compound. While specific catalytic cycles for this compound are not detailed in the literature, general principles from related systems can provide valuable insights.

For instance, palladium-catalyzed C–H activation and annulation represent a plausible strategy for the synthesis of furan derivatives. This approach could potentially be applied to functionalize the furan or phenyl ring of this compound. The mechanism would likely involve the oxidative addition of a C-H bond to a low-valent palladium catalyst, followed by insertion of an alkene or alkyne and subsequent reductive elimination to form the annulated product.

Another potential catalytic transformation is reductive cyclization. The nitro group is susceptible to reduction under various catalytic conditions (e.g., using Pd/C, PtO₂, or other transition metal catalysts). The resulting amino group could then undergo an intramolecular reaction with the cyano group or the furan ring, potentially leading to the formation of novel heterocyclic systems. The specific catalyst and reaction conditions would play a crucial role in directing the reaction towards the desired product and influencing the reaction mechanism.

Studies on Reaction Selectivity and Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of complex, three-dimensional structures. The inherent chirality of many potential cycloadducts necessitates a thorough understanding of the factors that govern stereoselectivity.

In Diels-Alder reactions of furan derivatives, the stereoselectivity (endo/exo) is influenced by a combination of electronic and steric factors. nih.gov For intramolecular reactions, the length and flexibility of the tether connecting the diene (furan ring) and the dienophile (a functional group on the nitrophenyl ring) are critical in determining the facial selectivity and the resulting stereochemistry of the bridged cycloadduct.

Computational studies on related systems have shown that the stereoselectivity of cycloaddition reactions can be predicted by analyzing the energies of the different possible transition states. nih.gov For instance, in [3+2] cycloadditions of nitrones to alkenes, the formation of specific regio- and stereoisomers can be rationalized by considering the frontier molecular orbital interactions and the stability of the transition state structures.

The use of chiral catalysts is a well-established strategy for achieving enantioselective transformations. While not specifically reported for this compound, chiral Lewis acids or organocatalysts could potentially be employed to control the stereochemical outcome of its cycloaddition reactions. The catalyst would coordinate to either the furan ring or the nitrophenyl moiety, creating a chiral environment that favors the formation of one enantiomer over the other.

Advanced Synthetic Applications of the 5 2 Nitrophenyl 2 Furonitrile Scaffold

Role as a Versatile Building Block in Multistep Organic Synthesis

The structure of 5-(2-Nitrophenyl)-2-furonitrile inherently positions it as a versatile building block for the synthesis of more complex molecules. Its utility stems from the presence of three distinct reactive sites: the nitro group, the nitrile group, and the furan (B31954) ring system. Each of these can be selectively transformed, allowing for a stepwise elaboration of the molecular scaffold.

Theoretically, the compound can serve as a linchpin in convergent syntheses, where the furan core connects two different and complex fragments, or as a starting point in divergent syntheses, where its functional groups are sequentially modified to produce a library of related compounds.

Key potential transformations that underscore its role as a building block include:

Reduction of the nitro group: The ortho-nitro group can be selectively reduced to an amine, which can then participate in a wide array of subsequent reactions, such as amide formation, diazotization, or cyclization reactions. Studies on related nitrobenzonitriles have demonstrated that the selective reduction of a nitrile in the presence of a nitro group can be challenging, but conditions have been developed to achieve the reverse: the selective reduction of the nitro group while the nitrile remains intact. calvin.educalvin.edu

Hydrolysis or transformation of the nitrile group: The nitrile group is a versatile precursor to other functionalities. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate. chemistrysteps.comlibretexts.org Alternatively, it can be reduced to a primary amine or react with organometallic reagents like Grignard reagents to form ketones. chemistrysteps.comlibretexts.org

Reactions involving the furan ring: The furan ring itself can undergo various transformations, including Diels-Alder reactions or electrophilic substitution, although the electron-withdrawing nature of the substituents would influence its reactivity.

Table 1: Potential Transformations of Functional Groups in this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) |

| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | 1. RMgX, 2. H₃O⁺ | Ketone (-C(O)R) |

Precursor in the Construction of Complex Heterocyclic Systems

The strategic placement of the nitro group ortho to the point of attachment to the furan ring makes this compound a promising, albeit underexplored, precursor for synthesizing fused heterocyclic systems. The reduction of the nitro group to an amine is a key first step in many such synthetic pathways.

Once the nitro group is reduced to form 5-(2-Aminophenyl)-2-furonitrile, the resulting ortho-aminoaryl moiety is primed for intramolecular cyclization reactions. Depending on the reaction conditions and the chosen coreactants, a variety of new heterocyclic rings can be constructed, fused to the original benzene (B151609) ring.

Potential Cyclization Pathways:

Synthesis of Quinolines and Related Heterocycles: The amino group could react with a suitable three-carbon electrophile, followed by cyclization and aromatization to form a quinoline (B57606) ring system.

Formation of Benzodiazepines or other N-Heterocycles: The amine could be acylated and then subjected to cyclization conditions.

Intramolecular Cyclization involving the Furan Ring: Research on related 5-nitro-substituted furfuryl amides has shown that they can undergo unusual isomerization-cyclization reactions to form complex fused systems like benzo calvin.eduresearchgate.netfuro[2,3-c]pyridin-ones under microwave conditions. nih.gov This suggests that after transformation of the nitrile group into an appropriate side chain, the reduced amine on the phenyl ring could potentially cyclize onto the furan ring or a side chain at the 2-position. For instance, reduction of the nitro group followed by hydrolysis of the nitrile to a carboxylic acid could set the stage for an intramolecular amide formation, leading to a lactam.

A significant body of research exists on the synthesis of complex heterocycles from nitrophenyl-containing precursors. nih.govnih.gov For example, the synthesis of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) is a key step in the production of the pharmaceutical olanzapine, where the nitro group is subsequently reduced and participates in a cyclization to form the final tricyclic structure. wikipedia.org Although these examples use different scaffolds, they highlight the synthetic potential inherent in the 2-nitrophenylamino moiety that is accessible from this compound. Despite this potential, specific examples of its use as a precursor for complex heterocyclic systems are not documented in the searched scientific literature.

Utilization in Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The applicability of these reactions to this compound is speculative and would likely involve either a precursor molecule or direct C-H activation.

The target molecule itself does not possess the typical functional groups used in cross-coupling, such as a halide or triflate. However, it could be synthesized from a halogenated precursor, for example, 5-(2-nitrophenyl)-2-bromofuran or 2-bromo-5-(2-nitrophenyl)furan. Such precursors would be excellent candidates for Suzuki, Stille, Heck, or Sonogashira coupling reactions to introduce a wide variety of substituents at the 2-position of the furan ring. For instance, the Suzuki-Miyaura reaction of 5-bromo-2-furaldehyde (B32451) with phenylboronic acid is a known method for creating the 5-phenyl-2-furaldehyde (B76939) core. researchgate.net A similar strategy could be envisioned for nitrile-containing analogues.

Another potential, though more advanced, application would be the direct C-H functionalization of the furan or the nitrophenyl ring. Palladium catalysis can be used to activate C-H bonds, allowing for the formation of new bonds without pre-functionalization. Given the electronic properties of the rings, a palladium catalyst could potentially direct the coupling of an aryl or alkyl group to a specific position.

Furthermore, the nitro group itself can participate in reductive coupling reactions catalyzed by palladium. nih.gov For example, palladium/NHC catalysts have been used for the reductive homocoupling of nitroaromatics to form diarylamines. nih.gov While these reactions are powerful, their application specifically to this compound has not been reported.

Table 2: Hypothetical Palladium-Catalyzed Reactions Involving Precursors to or Derivatives of this compound

| Reaction Type | Hypothetical Substrate | Coupling Partner | Potential Product Class |

| Suzuki Coupling | 2-Bromo-5-(2-nitrophenyl)furan | R-B(OH)₂ | 2-Aryl/Alkyl-5-(2-nitrophenyl)furan |

| Heck Coupling | 5-Bromo-2-(2-nitrophenyl)furan | Alkene | 5-(2-Alkene)-2-(2-nitrophenyl)furan |

| C-H Arylation | This compound | Aryl Halide | Arylated derivative |

| Reductive Coupling | This compound | - | Dimerized or cyclized products |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-aryl-2-furonitriles is not extensively documented, presenting a significant opportunity for methodological innovation. Current industrial syntheses for similar compounds, such as 2-furonitrile (B73164), often involve high-temperature ammoxidation of furfural. wikipedia.org Future research should focus on developing more versatile, efficient, and sustainable methods applicable to substituted precursors like 5-(2-nitrophenyl)-2-furaldehyde.

Key areas for exploration include:

Modern Cross-Coupling Reactions: While traditional methods like Suzuki-Miyaura coupling are used for creating aryl-furan bonds researchgate.net, future work could explore more advanced palladium-, copper-, or nickel-catalyzed cross-coupling reactions. These could involve novel ligands or catalyst systems that offer higher yields, lower catalyst loadings, and broader substrate scopes under milder conditions.

Direct C-H Arylation: A highly attractive and atom-economical approach would be the direct C-H arylation of 2-furonitrile with a suitable 2-nitrophenyl source. This would bypass the need for pre-functionalized starting materials, reducing step count and waste.

Flow Chemistry and Process Intensification: Implementing continuous flow synthesis could offer significant advantages in terms of safety (managing nitrated compounds), scalability, and reaction control. The precise control over temperature, pressure, and reaction time in microreactors can lead to higher yields and purities.

Biocatalysis and Green Solvents: The use of enzymes for key synthetic steps could offer unparalleled selectivity and sustainability. Furthermore, exploring the use of greener solvents, such as bio-derived solvents or supercritical fluids, would align with the growing demand for environmentally benign chemical processes.

A comparative table of potential future synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Cross-Coupling | High yields, functional group tolerance | Development of novel catalysts and ligands for furan (B31954) systems. |

| Direct C-H Arylation | High atom economy, reduced waste | Discovery of selective catalysts for the C5-position of 2-furonitrile. |

| Flow Chemistry | Enhanced safety, scalability, process control | Optimization of reactor design and reaction conditions. |

| Biocatalysis | High selectivity, mild conditions, sustainability | Screening and engineering of enzymes for furan functionalization. |

Deeper Exploration of Unconventional Reactivity Patterns

The interplay between the electron-withdrawing nitro and nitrile groups and the electron-rich furan ring suggests that 5-(2-nitrophenyl)-2-furonitrile could exhibit unique and unconventional reactivity. Future research should aim to explore these patterns beyond standard functional group transformations.

Promising areas for investigation include:

Selective Reductions: A systematic study of the selective reduction of the nitro group to an amine, hydroxylamine, or nitroso group while preserving the nitrile and furan functionalities would be highly valuable. The resulting amino-phenyl-furonitrile could serve as a versatile intermediate for synthesizing a new class of heterocyclic compounds and dyes. slideshare.net

Cycloaddition Reactions: The furan ring can participate as a diene in Diels-Alder reactions. numberanalytics.comresearchgate.net Investigating the cycloaddition behavior of this compound with various dienophiles could lead to the synthesis of complex, bridged oxygen-containing structures, which are challenging to access through other means.

Intramolecular Cyclizations: Under specific conditions, particularly after the reduction of the nitro group, intramolecular cyclization reactions could be triggered between the newly formed amino group and the nitrile or furan ring. This could provide access to novel fused heterocyclic systems. For example, the thermal reaction of arylnitrenes (which can be formed from aryl azides) with furans is known to result in ring-opened products, suggesting complex rearrangement pathways are possible. rsc.org

Reactivity of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into a tetrazole ring. Exploring these transformations in the context of the nitrophenylfuran scaffold could yield derivatives with novel properties.

Advanced Spectroscopic and Structural Investigations of Derivatives

While basic characterization is fundamental, a deeper understanding of the structure-property relationships of this compound and its derivatives requires advanced analytical techniques. Such studies are crucial for rational design in fields like materials science and medicinal chemistry.

Future research should involve:

Single-Crystal X-ray Diffraction: Obtaining high-quality crystals of the parent compound and its key derivatives is a high priority. X-ray crystallography provides definitive information on molecular geometry, conformation (e.g., the torsion angle between the phenyl and furan rings), and intermolecular interactions like π-π stacking and hydrogen bonding. mdpi.com This data is invaluable for validating computational models and understanding solid-state properties.

Advanced NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, techniques like 2D-NMR (COSY, HSQC, HMBC) can be used to unambiguously assign signals for complex derivatives. Solid-state NMR could provide insights into the structure and dynamics of polymeric materials derived from this compound.

Vibrational Spectroscopy (Raman and IR): A detailed analysis of the vibrational modes, aided by computational calculations, can provide subtle information about bonding and electronic structure. For instance, the frequencies of the nitrile and nitro group stretches can be sensitive probes of the electronic environment. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: Characterizing the photophysical properties of these compounds is essential, especially for applications in optoelectronics. Studies on how substituents on the furan and phenyl rings affect the absorption and emission spectra could guide the design of new dyes or fluorescent probes. chempap.org

| Technique | Information Gained | Potential Application |

| Single-Crystal X-ray Diffraction | Precise bond lengths, angles, crystal packing | Validation of computational models, understanding solid-state properties. |

| 2D NMR Spectroscopy | Unambiguous structural elucidation | Characterization of complex synthetic derivatives. |

| Solid-State NMR | Structure and dynamics in the solid state | Analysis of polymers and materials. |

| UV-Vis/Fluorescence Spectroscopy | Electronic transitions, photophysical properties | Design of dyes, sensors, and optoelectronic materials. |

Comprehensive Computational Modeling of Complex Systems

Computational chemistry offers a powerful tool to predict properties and guide experimental work, saving time and resources. For a molecule like this compound, a multi-pronged computational approach is warranted.

Future computational studies should focus on:

Density Functional Theory (DFT) Studies: DFT can be used to calculate the ground-state geometry, electronic structure (e.g., HOMO-LUMO energy gap), and vibrational frequencies of the molecule and its derivatives. researchgate.netelsevierpure.com These calculations can help rationalize observed reactivity and spectroscopic data.

Modeling Reaction Mechanisms: Computational modeling can be employed to investigate the transition states and reaction pathways for the proposed synthetic methods and reactivity patterns. This can provide insights into reaction feasibility and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular application (e.g., as antibacterial agents, a known application for other nitrofurans), QSAR models can be developed to correlate structural features with activity. nih.govresearchgate.net

Beyond-DFT Methods for Excited States: For understanding the photophysical properties relevant to material science, more advanced methods like Time-Dependent DFT (TD-DFT) or many-body perturbation theory (e.g., G₀W₀-BSE) are necessary to accurately predict absorption and emission spectra. arxiv.org These methods are crucial for designing molecules for organic electronics.

Integration of this compound in Material Science Applications

The combination of an aromatic system, a heteroaromatic ring, and polar functional groups makes this compound an intriguing building block for material science. numberanalytics.com Research should be directed towards incorporating this molecule into functional materials, focusing on the synthetic strategies for integration rather than just the final properties.

Unexplored avenues for integration include:

Precursor for Conjugated Polymers: The furan ring is a known component of conjugated polymers used in organic electronics. numberanalytics.comarxiv.org The amine derivative of this compound (obtained by reducing the nitro group) could be polymerized with other monomers to create novel donor-acceptor polymers. The nitrile group could serve as a site for post-polymerization modification.

Building Block for Metal-Organic Frameworks (MOFs): Conversion of the nitrile group to a carboxylic acid would yield 5-(2-nitrophenyl)furan-2-carboxylic acid. This molecule, or its amino-functionalized analogue, could serve as an organic linker for the synthesis of new MOFs with potential applications in gas storage or catalysis.

Component in High-Performance Resins: Furan-based resins are known for their thermal and chemical resistance. studysmarter.co.ukscispace.com Investigating the incorporation of this compound into furan resin formulations could be a route to materials with enhanced properties, leveraging the polarity and rigidity of the nitrophenyl group.

Synthesis of Functional Dyes: Diaryl furan compounds are used as intermediates for dyes and pigments. slideshare.net The chromophoric system of this compound could be chemically modified to produce a range of dyes with interesting optical properties for use in specialty coatings or textiles.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(2-Nitrophenyl)-2-furonitrile?

- Methodological Answer : A common approach involves coupling reactions between nitrophenyl derivatives and furonitrile precursors. For example, iridium-catalyzed C–H functionalization can be employed, as demonstrated in the reaction of 2-furonitrile with norbornene derivatives (reaction in THF, purified via flash chromatography) . Alternatively, nitrile introduction via substitution or condensation reactions using nitrophenyl aldehydes (e.g., 5-(2-Nitrophenyl)furfural ) may serve as intermediates. Ensure strict control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products like carboxylic acid derivatives .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use high-resolution spectroscopic techniques:

- NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm for nitrophenyl protons, δ 6.5–7.5 ppm for furan protons).

- IR : Identify nitrile stretching vibrations (~2200–2250 cm⁻¹) and nitro group absorptions (~1520 and 1350 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Comparative studies with analogous compounds (e.g., 5-(4-Nitrophenyl)-2-furonitrile ) can validate spectral assignments .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound’s nitrophenyl group may pose irritancy risks (e.g., respiratory or dermal irritation ). Use PPE (gloves, goggles, fume hood), and store at 0–6°C in airtight containers to prevent degradation . Conduct stability tests under varying pH and temperature conditions to assess decomposition pathways.

Advanced Research Questions

Q. How do electronic effects of the nitrophenyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the furan ring toward electrophilic substitution but may deactivate it toward nucleophilic attacks. For Suzuki-Miyaura couplings, optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance boronic acid coupling efficiency. Compare reactivity with non-nitro analogs (e.g., 5-Phenyl-2-furonitrile ) to isolate electronic effects. Computational DFT studies can map charge distribution and predict reactive sites .

Q. What challenges arise in analyzing the vibrational spectra of this compound, and how can they be resolved?

- Methodological Answer : The compound’s strong dipole moment (from the nitrile and nitro groups) complicates rotational-vibrational coupling in IR and millimeter-wave spectra. Use high-resolution FTIR (e.g., synchrotron-based systems) and temperature-controlled gas-phase measurements to resolve overlapping bands. Assign modes via isotopic labeling (e.g., ¹⁵N-substituted nitro groups) or by benchmarking against 2-furonitrile’s well-characterized spectra .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition studies?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., SARS-CoV-2 main protease ). Focus on substituent effects: Introduce electron-donating groups (e.g., –OCH₃) to enhance π-stacking with aromatic residues. Validate predictions via kinetic assays (e.g., IC₅₀ measurements) using synthesized analogs (e.g., 5-(3-Nitrophenyl)-2-furonitrile ).

Data Contradictions and Resolution

- Contradiction : and describe nitrophenyl-furan derivatives as stable intermediates, while highlights storage requirements (0–6°C) due to potential degradation.

- Resolution : The nitro group’s position (ortho vs. para) affects stability. Ortho-substituted derivatives (e.g., this compound) may exhibit lower thermal stability due to steric strain, necessitating cold storage. Conduct accelerated stability studies (40°C/75% RH) to compare degradation rates of positional isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.